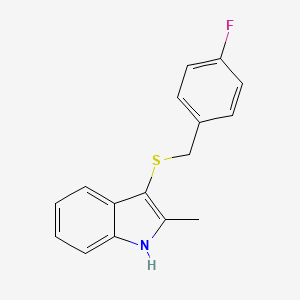
3-((4-fluorobenzyl)thio)-2-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-fluorobenzyl)thio)-2-methyl-1H-indole is a chemical compound that belongs to the class of indole derivatives. It is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which plays a crucial role in the immune system and inflammation. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
Synthesis and Functionalization
3-((4-fluorobenzyl)thio)-2-methyl-1H-indole is part of the broader class of indole derivatives which have been extensively studied for over a century due to their significant presence in biologically active compounds. The indole nucleus is crucial in synthesizing natural and synthetic compounds with various biological activities. Traditional and modern synthesis methods, including palladium-catalyzed reactions, are pivotal for functionalizing indoles to produce pharmaceutical intermediates, highlighting the indole's versatility in organic chemistry (Cacchi & Fabrizi, 2005).
Anticancer Activity
N-substituted indole derivatives, including those similar to this compound, have shown promising results in anticancer activity. For example, certain derivatives have been identified for their potential in inhibiting topoisomerase-I enzyme, crucial in cancer treatment strategies (Kumar & Sharma, 2022).
Antiviral Research
The structural modification of indole derivatives has been a subject of interest in antiviral research. Compounds synthesized from indole bases have been evaluated for their potential against various viral infections, indicating the scope of this compound in antiviral drug development (Ivashchenko et al., 2019).
Fluorescent Probes
Indole derivatives have been explored for their photophysical properties, making them suitable candidates for fluorescent probes. The fluorescent quantum yields and solvent sensitivity of these compounds offer insights into their applications in biochemical and medical imaging, demonstrating the potential of this compound in these areas (Pereira et al., 2010).
Mecanismo De Acción
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that indole derivatives can possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular level .
Análisis Bioquímico
Biochemical Properties
Indole derivatives, including 3-{[(4-fluorophenyl)methyl]sulfanyl}-2-methyl-1H-indole, possess various biological activities. They have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds interact with a variety of enzymes, proteins, and other biomolecules, and the nature of these interactions is often determined by the specific functional groups present on the indole ring .
Cellular Effects
The effects of 3-{[(4-fluorophenyl)methyl]sulfanyl}-2-methyl-1H-indole on cells and cellular processes are diverse. This compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
At the molecular level, 3-{[(4-fluorophenyl)methyl]sulfanyl}-2-methyl-1H-indole exerts its effects through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action can depend on the structure of the compound and the biological context in which it is acting.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-{[(4-fluorophenyl)methyl]sulfanyl}-2-methyl-1H-indole can change over time. This can be due to factors such as the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-{[(4-fluorophenyl)methyl]sulfanyl}-2-methyl-1H-indole can vary with different dosages in animal models . This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
3-{[(4-fluorophenyl)methyl]sulfanyl}-2-methyl-1H-indole is involved in various metabolic pathways. It can interact with enzymes or cofactors, and can also have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 3-{[(4-fluorophenyl)methyl]sulfanyl}-2-methyl-1H-indole within cells and tissues can involve various transporters or binding proteins . This can also affect its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of 3-{[(4-fluorophenyl)methyl]sulfanyl}-2-methyl-1H-indole can affect its activity or function . This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-2-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNS/c1-11-16(14-4-2-3-5-15(14)18-11)19-10-12-6-8-13(17)9-7-12/h2-9,18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYMDWVIBSBPNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

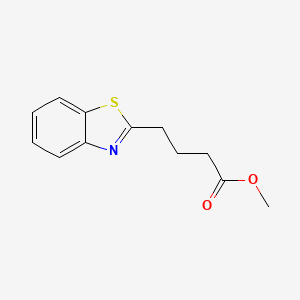
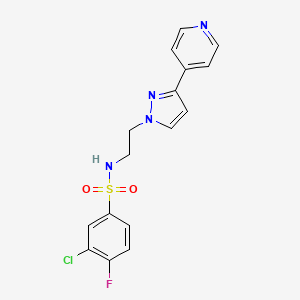
![3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol](/img/structure/B2939239.png)
![6-Amino-4-(3,4-dimethoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2939242.png)
![6-(4-Chlorophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2939245.png)

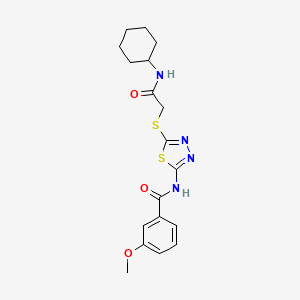


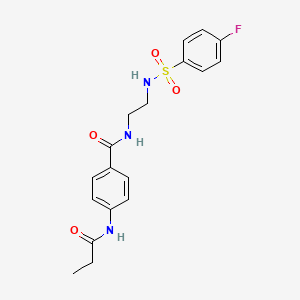
![3-amino-N-(2,6-dimethylphenyl)-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2939254.png)
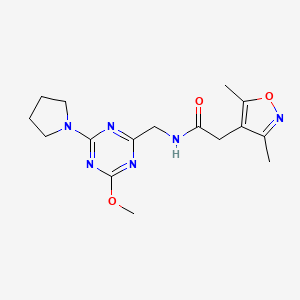
![1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2939257.png)